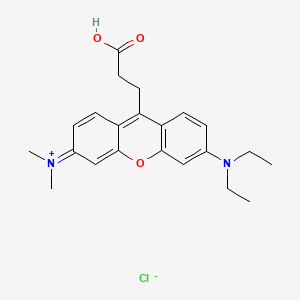
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one
説明
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. It is a heterocyclic organic compound that has a wide range of applications in scientific research. The compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Synthesis Methods and Derivatives
- A study by Chen Zhan-guo (2008) explored a new method for synthesizing a derivative of 3,4-dihydroisoquinolin-1(2H)-one, providing a mild and efficient synthetic route with high yield (Chen Zhan-guo, 2008).
- Freeman et al. (2023) demonstrated a general method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds, indicating versatility in chemical synthesis (Freeman et al., 2023).
- Mujde et al. (2011) reported a new preparation method for the 3,4-dihydroisoquinolin-1(2H)-one skeleton, crucial for isoquinoline alkaloids (Mujde et al., 2011).
Potential Medical Applications
- Cheon et al. (1999) explored the synthesis and in vitro antitumor activity of isoquinolone derivatives, highlighting potential therapeutic applications (Cheon et al., 1999).
- Lv et al. (2014) reported on the design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives, demonstrating good antitumor activity against certain cancer cells (Lv et al., 2014).
Other Chemical Synthesis and Applications
- Liermann and Opatz (2008) discussed the transformation of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles into lamellarin G trimethyl ether and lamellarin U, indicating the compound's role in complex chemical syntheses (Liermann & Opatz, 2008).
- Severin et al. (2010) developed a one-pot procedure for synthesizing fluorinated 1-benzoyl-3,4-dihydroisoquinolines, showing the adaptability of the compound in various synthetic processes (Severin et al., 2010).
特性
IUPAC Name |
2-benzyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQDPTFLHWZMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449306 | |
| Record name | 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
6772-61-8 | |
| Record name | 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)



